molecular formula C14H19NO5 B4164500 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid

4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid

Cat. No.: B4164500
M. Wt: 281.30 g/mol
InChI Key: KUWWNEHRGFOXRY-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid is an organic compound with the molecular formula C14H19NO5 It is characterized by the presence of two methoxy groups and a 2-methylbutanoyl amide group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4,5-dimethoxybenzoic acid.

    Amidation Reaction: The 4,5-dimethoxybenzoic acid is reacted with 2-methylbutanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxybenzoic acid: Lacks the 2-methylbutanoyl amide group.

    2-Methylbutanoylbenzoic acid: Lacks the methoxy groups.

    4,5-Dimethoxy-2-aminobenzoic acid: Contains an amino group instead of the 2-methylbutanoyl amide group.

Uniqueness

4,5-Dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid is unique due to the presence of both methoxy groups and the 2-methylbutanoyl amide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5-dimethoxy-2-(2-methylbutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-5-8(2)13(16)15-10-7-12(20-4)11(19-3)6-9(10)14(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWWNEHRGFOXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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